
1-(2,2-Difluorocyclopropyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluorocyclopropyl)propan-2-one is a versatile small molecule scaffold with the molecular formula C₆H₈F₂O and a molecular weight of 134.12 g/mol . This compound is characterized by the presence of a difluorocyclopropyl group attached to a propan-2-one moiety, making it a valuable building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluorocyclopropyl)propan-2-one typically involves the reaction of difluorocyclopropane derivatives with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride and 18-crown-6 to enhance the yield of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high purity and yield.
Analyse Chemischer Reaktionen
1-(2,2-Difluorocyclopropyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorocyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluorocyclopropyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of difluorocyclopropyl groups on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluorocyclopropyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluorocyclopropyl group can participate in various chemical interactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluorocyclopropyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,2-Difluorocyclopropyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(2,2-Difluorocyclopropyl)butan-2-one: Contains a butan-2-one moiety, offering different chemical properties.
1-(2,2-Difluorocyclopropyl)methanol: Features a hydroxyl group instead of a ketone.
Eigenschaften
IUPAC Name |
1-(2,2-difluorocyclopropyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c1-4(9)2-5-3-6(5,7)8/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMWMQOIZOOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC1(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



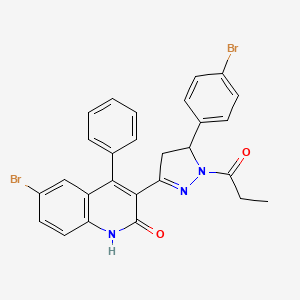
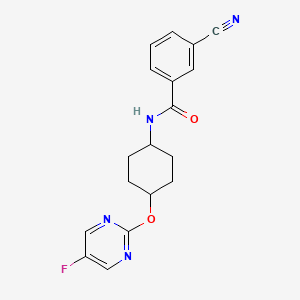
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
![N-(3-fluoro-4-methylphenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2390390.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)
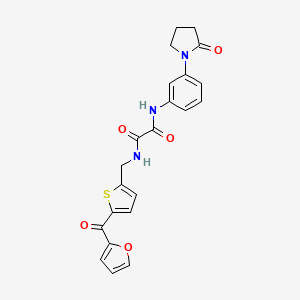
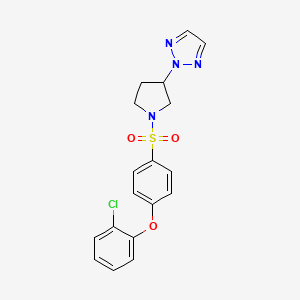
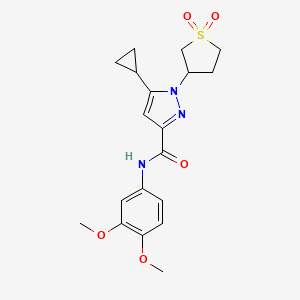
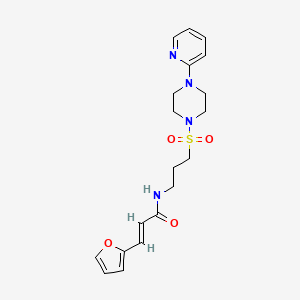
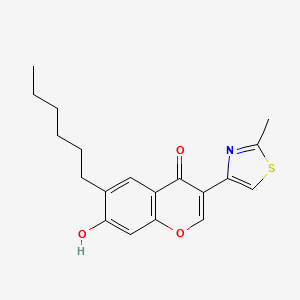
![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)
